molecular formula C15H17NO3S B12810322 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide CAS No. 15448-95-0

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide

Cat. No.: B12810322
CAS No.: 15448-95-0
M. Wt: 291.4 g/mol
InChI Key: UPQQLTGEIMHPTI-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a phenyl-substituted hydroxyethyl group at the 2-position and an N-methyl substituent. Sulfonamides are renowned for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

15448-95-0

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(1-hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-15(17,12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(18,19)16-2/h3-11,16-17H,1-2H3

InChI Key

UPQQLTGEIMHPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2S(=O)(=O)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with a suitable precursor that introduces the 1-hydroxy-1-phenylethyl group. One common method involves the use of hydrazine hydrate to convert amidinium chlorides into the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as fractional crystallization and the use of specific catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous sulfonamides (Table 1), focusing on substituent effects:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features
2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide - 2-(1-Hydroxy-1-phenylethyl)
- N-methyl
Bulky aromatic group; chiral center at hydroxyethyl position
N-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide - 2-Hydroxy-1,1-dimethylethyl
- No N-methyl
Aliphatic hydroxy group; lacks aromaticity
N-(2-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)benzenesulfonamide - 4-(Chloro-hydroxyethyl)phenyl
- Ethyl linker
Chlorine substituent enhances electronegativity; stereospecific hydroxyl
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide - Benzodiazolyl group
- Methanesulfonyl
Heterocyclic moiety; enhanced π-π stacking potential
N-((1R,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide - Diphenylethylamine
- 4-Methyl
Steric bulk from diphenyl group; potential for chiral recognition

Physicochemical Properties

  • NMR Spectroscopy :
    • The target compound’s $ ^1H $-NMR would show signals for the phenyl group (δ 7.2–7.5 ppm), hydroxyethyl protons (δ 4.5–5.5 ppm), and N-methyl (δ ~3.0 ppm), similar to analogues in and .
    • Chloro-hydroxyethyl derivatives (e.g., ) exhibit downfield shifts due to electron-withdrawing Cl.

Key Research Findings

  • Steric and Electronic Effects : Bulky aryl groups (e.g., phenylethyl in the target compound) reduce rotational freedom, stabilizing specific conformations critical for bioactivity .
  • Metabolic Stability : N-methylation (vs. primary sulfonamides) mitigates oxidative metabolism, as seen in .

Biological Activity

2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide, a compound belonging to the sulfonamide class, shows significant biological activity due to its structural characteristics and interactions with various biological targets. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H15NO2S
  • Molecular Weight : 273.35 g/mol

This compound features a sulfonamide group that is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, which is crucial for its antimicrobial properties.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in folic acid synthesis in bacteria. By competing with PABA, the compound effectively disrupts bacterial growth and replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties through its interaction with bacterial enzymes. This property is particularly relevant in developing treatments for bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been shown to inhibit the NLRP3 inflammasome pathway, which is involved in inflammatory responses. Studies have demonstrated that sulfonamide derivatives can reduce IL-1β release and modulate inflammatory processes in various models .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialInhibition of bacterial growth via dihydropteroate synthase inhibition
Anti-inflammatoryReduction in IL-1β release; modulation of NLRP3 inflammasome activity
CytotoxicityPotential effects on cancer cell lines; further studies needed

Case Study: Inhibition of NLRP3 Inflammasome

A study focused on the compound's ability to inhibit the NLRP3 inflammasome demonstrated that treatment with this compound led to a significant decrease in inflammatory markers in mouse models of acute myocardial infarction (AMI). The results indicated a protective effect against cardiac remodeling and heart failure .

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve downregulation of key proteins involved in cell cycle regulation .

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